2-Bromo-5-ethoxypyrazine

Catalog No.
S809108
CAS No.
1060803-83-9
M.F
C6H7BrN2O
M. Wt
203.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-ethoxypyrazine

CAS Number

1060803-83-9

Product Name

2-Bromo-5-ethoxypyrazine

IUPAC Name

2-bromo-5-ethoxypyrazine

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

InChI

InChI=1S/C6H7BrN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3

InChI Key

HWIJBTHXRWXTMB-UHFFFAOYSA-N

SMILES

CCOC1=CN=C(C=N1)Br

Canonical SMILES

CCOC1=CN=C(C=N1)Br
  • Organic synthesis

    The presence of a bromine atom and an ethoxy group makes 2-Bromo-5-ethoxypyrazine a potentially useful intermediate in organic synthesis. The bromine can be readily displaced by other nucleophiles, allowing for the creation of various substituted pyrazine derivatives.

  • Material science

    Heterocyclic compounds like pyrazines can exhibit interesting physical properties. Research could explore if 2-Bromo-5-ethoxypyrazine possesses electronic or luminescent properties that could be beneficial in material science applications [].

  • Biomedical research

    Pyrazines are a diverse class of compounds with various biological activities. Some pyrazines have been found to possess antimicrobial, anti-inflammatory, or antitumor properties []. While there is no data specific to 2-Bromo-5-ethoxypyrazine, research could investigate if this compound exhibits any interesting biological properties.

2-Bromo-5-ethoxypyrazine is a chemical compound characterized by its unique structure, which consists of a pyrazine ring substituted with a bromine atom at the 2-position and an ethoxy group at the 5-position. Its molecular formula can be represented as C8H10BrNC_8H_{10}BrN, and it has a molecular weight of approximately 215.08 g/mol. This compound is notable for its aromatic properties and potential applications in various fields, including organic synthesis and pharmaceuticals.

Due to the absence of specific data, it's crucial to handle 2-Bromo-5-ethoxypyrazine with caution, assuming potential hazards:

  • Bromine: Bromine is a corrosive and irritating compound. Skin contact can cause burns, and inhalation can irritate the respiratory tract [].
  • Unknown Toxicity: The toxicological profile of 2-Bromo-5-ethoxypyrazine is unknown. It's advisable to handle it with standard laboratory safety protocols, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

The reactivity of 2-bromo-5-ethoxypyrazine is influenced by the presence of both the bromine and ethoxy substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The ethoxy group can enhance electrophilic substitution reactions on the pyrazine ring.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, which are useful for forming carbon-carbon bonds.

Synthesis of 2-bromo-5-ethoxypyrazine can be achieved through several methods:

  • Alkylation of Pyrazine: Ethyl bromide can be used to alkylate pyrazine derivatives under basic conditions.
  • Bromination: Starting from 5-ethoxypyrazine, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent.
  • Grignard Reaction: The compound can also be synthesized via a Grignard reaction involving ethyl magnesium bromide and a suitable pyrazine precursor.

2-Bromo-5-ethoxypyrazine has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its unique structure which may interact with biological targets.
  • Flavoring Agents: Compounds similar to this may contribute to flavor profiles in food chemistry.

Interaction studies involving 2-bromo-5-ethoxypyrazine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or how it might interact with biological systems. Given its structural features, it may engage in hydrogen bonding or π-stacking interactions, which are relevant in both chemical reactivity and biological activity.

Several compounds share structural similarities with 2-bromo-5-ethoxypyrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Bromo-5-methylpyrazineBrominated at position 2; methyl at position 5Exhibits different reactivity due to methyl group
2-Bromo-3-pyridineBrominated pyridineUsed extensively in medicinal chemistry
2-Bromo-5-picolineBrominated at position 2; picoline structureKnown for its use in agrochemicals
Ethyl pyrazineEthyl group at position 2Lacks halogen but retains similar aromatic properties

The uniqueness of 2-bromo-5-ethoxypyrazine lies in its specific combination of an ethoxy group and a bromine atom on the pyrazine ring, which may provide distinct reactivity patterns compared to other similar compounds.

XLogP3

2.1

Wikipedia

2-Bromo-5-ethoxypyrazine

Dates

Modify: 2023-08-16

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